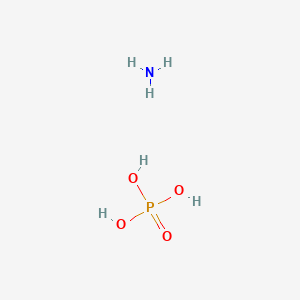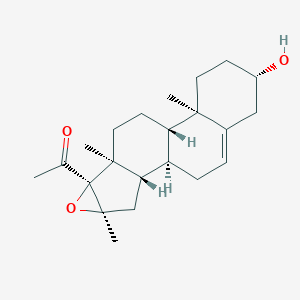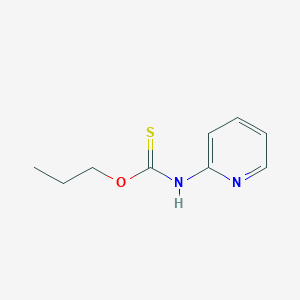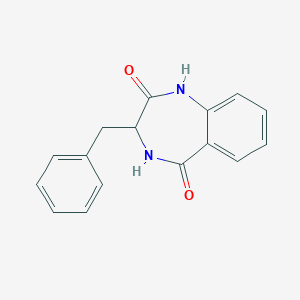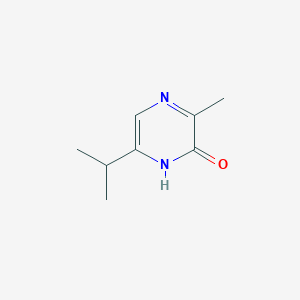
6-Isopropyl-3-methylpyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3-methylpyrazin-2-ol, also known as IPMP, is a naturally occurring aroma compound found in various foods and beverages, including beer, coffee, and bread. It is a pyrazine derivative and has a unique odor resembling that of roasted coffee beans. IPMP has gained significant attention in scientific research due to its potential applications in various fields, including food industry, agriculture, and medicine.
Mechanism Of Action
The mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol is not fully understood. However, studies have shown that 6-Isopropyl-3-methylpyrazin-2-ol can interact with various receptors in the body, including the adenosine A1 receptor and the GABA-A receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase.
Biochemical And Physiological Effects
6-Isopropyl-3-methylpyrazin-2-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect the body from oxidative stress and inflammation. It has also been shown to have neuroprotective properties and can help protect the brain from damage caused by various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its availability. 6-Isopropyl-3-methylpyrazin-2-ol is a naturally occurring compound and can be easily obtained from various sources. Another advantage is its stability. 6-Isopropyl-3-methylpyrazin-2-ol is a stable compound and can be stored for long periods without degradation. One limitation of using 6-Isopropyl-3-methylpyrazin-2-ol in lab experiments is its solubility. 6-Isopropyl-3-methylpyrazin-2-ol is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 6-Isopropyl-3-methylpyrazin-2-ol. One direction is to further investigate its potential applications in medicine, particularly as a therapeutic agent for various diseases. Another direction is to study its potential as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 6-Isopropyl-3-methylpyrazin-2-ol and its interactions with various receptors and enzymes in the body.
Synthesis Methods
6-Isopropyl-3-methylpyrazin-2-ol can be synthesized through various methods, including chemical synthesis, microbial synthesis, and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylpyrazine with isopropyl alcohol in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as Bacillus subtilis and Pseudomonas putida to produce 6-Isopropyl-3-methylpyrazin-2-ol through fermentation. Enzymatic synthesis involves the use of enzymes such as alcohol dehydrogenase and pyrazine oxidase to catalyze the reaction between 2-methylpyrazine and isopropyl alcohol.
Scientific Research Applications
6-Isopropyl-3-methylpyrazin-2-ol has been extensively studied for its potential applications in various fields, including food industry, agriculture, and medicine. In the food industry, 6-Isopropyl-3-methylpyrazin-2-ol is used as a flavoring agent in various food products, including coffee, bread, and beer. In agriculture, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, 6-Isopropyl-3-methylpyrazin-2-ol has been shown to have antioxidant and anti-inflammatory properties and can be used as a potential therapeutic agent for various diseases.
properties
CAS RN |
125781-24-0 |
|---|---|
Product Name |
6-Isopropyl-3-methylpyrazin-2-ol |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-6-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-5H,1-3H3,(H,10,11) |
InChI Key |
DRMJVADFOVCKSF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(NC1=O)C(C)C |
Canonical SMILES |
CC1=NC=C(NC1=O)C(C)C |
synonyms |
2(1H)-Pyrazinone,3-methyl-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



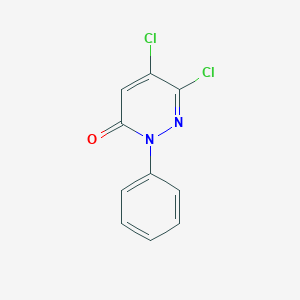
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
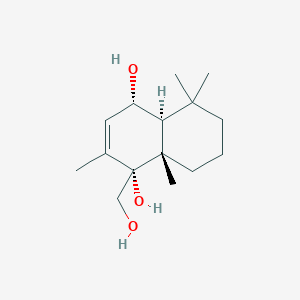
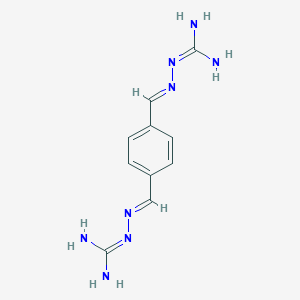
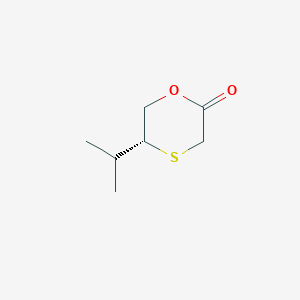
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
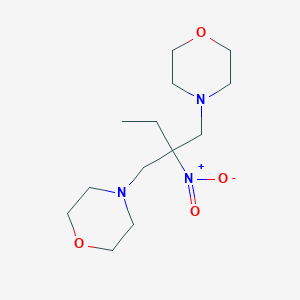
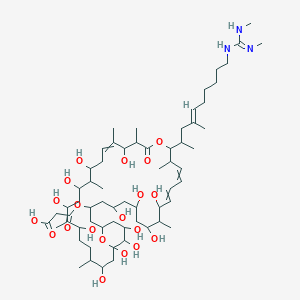
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
